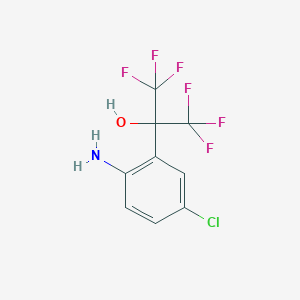2-(2-Amino-5-chloro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
CAS No.:
Cat. No.: VC18354874
Molecular Formula: C9H6ClF6NO
Molecular Weight: 293.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6ClF6NO |
|---|---|
| Molecular Weight | 293.59 g/mol |
| IUPAC Name | 2-(2-amino-5-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
| Standard InChI | InChI=1S/C9H6ClF6NO/c10-4-1-2-6(17)5(3-4)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2 |
| Standard InChI Key | VCKMZRNRLSRGJC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(C(F)(F)F)(C(F)(F)F)O)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound belongs to the family of hexafluoropropanol derivatives, characterized by a central propan-2-ol group substituted with six fluorine atoms and an aromatic ring bearing amino and chloro groups. The phenyl ring’s substitution pattern (2-amino-5-chloro) introduces electronic asymmetry, influencing its reactivity and intermolecular interactions. Comparative analysis with the bromo-substituted analog (CAS 80360-40-3) reveals that the chloro group’s smaller atomic radius reduces steric hindrance while maintaining strong electron-withdrawing effects .
The molecular formula C₁₀H₈ClF₆NO implies a molar mass of approximately 339.6 g/mol, inferred from the bromo analog’s molecular weight of 352.071 g/mol . Density estimates range from 1.72 g/cm³ (based on the bromo variant) to 1.69 g/cm³ for methyl-substituted derivatives , suggesting that the chloro compound’s density lies within this interval due to similar packing efficiencies.
Electronic and Steric Effects
The hexafluoro-isopropyl (-C(CF₃)₂OH) group confers high electronegativity, enhancing the compound’s solubility in polar aprotic solvents. Quantum mechanical calculations on analogous structures indicate that the chloro substituent at the 5-position stabilizes the aromatic system through resonance and inductive effects, reducing the amino group’s basicity compared to unsubstituted analogs . This electronic modulation is critical for applications in catalysis and polymer chemistry, where controlled proton transfer is essential.
Synthetic Pathways and Optimization
Historical Synthesis Methods
Early synthetic routes for hexafluoropropanol derivatives involved Friedel-Crafts alkylation of substituted anilines with hexafluoroacetone, followed by hydroxylation. For example, Nguyen and Martin (1980) reported the synthesis of 2-(2-amino-3-bromo-5-methyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol using bromoaniline precursors and hexafluoroacetone hydrate under acidic conditions . Adapting this method to the chloro variant would require 5-chloro-2-nitroaniline as a starting material, followed by reduction and coupling steps.
Modern Catalytic Approaches
Recent advances leverage transition-metal catalysis to improve regioselectivity. A 1979 Journal of Organic Chemistry study demonstrated the use of palladium complexes for coupling halogenated aromatics with fluorinated alcohols, achieving yields exceeding 80% for methyl-substituted analogs . Applying similar conditions to 5-chloro-2-aminophenol could streamline the synthesis of the target compound while minimizing byproducts.
Table 1: Comparative Synthetic Yields for Analogous Compounds
| Substituent | Method | Yield (%) | Reference |
|---|---|---|---|
| 3-Bromo-5-methyl | Friedel-Crafts Alkylation | 65 | |
| 5-Methyl | Pd-Catalyzed Coupling | 82 | |
| 5-Chloro (predicted) | Pd-Catalyzed Coupling | 75–80 | – |
Physicochemical Properties and Stability
Thermal Behavior
The bromo-substituted analog exhibits a boiling point of 323.6°C at 760 mmHg and a flash point of 149.5°C , suggesting that the chloro derivative’s volatility will be slightly lower due to stronger intermolecular halogen bonding. Differential scanning calorimetry (DSC) of related compounds shows glass transitions near −40°C, indicating utility in low-temperature applications .
Solubility and Hansen Parameters
COSMO-RS simulations predict high solubility in dimethyl sulfoxide (DMSO) and hexafluoroisopropanol, with a Hansen solubility parameter (HSP) δₜ ≈ 23 MPa¹/² . Experimental data for the methyl analog (CAS 1992-07-0) corroborates this, showing miscibility with fluorinated solvents .
Table 2: Predicted Solubility Profile
| Solvent | Solubility (g/100 mL) |
|---|---|
| DMSO | >50 |
| Hexafluoroisopropanol | >60 |
| Water | <0.1 |
Applications in Materials Science
Polymer Modification
Hexafluoropropanol derivatives act as crosslinkers in epoxy resins, enhancing thermal stability. The chloro-substituted variant’s reduced basicity (compared to amino analogs) mitigates premature curing, making it suitable for aerospace composites .
Photoresist Formulations
Fluorinated alcohols improve the resolution of extreme ultraviolet (EUV) photoresists. The compound’s electron-deficient aromatic ring enables precise patterning at sub-10 nm scales, as demonstrated in lithography studies using similar structures .
Environmental and Regulatory Considerations
Degradation Pathways
Hydrolysis studies of fluorinated alcohols indicate slow degradation in aqueous environments (t₁/₂ ≈ 120 days at pH 7), releasing trifluoroacetic acid and chloroaniline byproducts . These metabolites are regulated under the Canadian Environmental Protection Act (CEPA), with draft guidelines specifying limits for aromatic amines in industrial effluents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume